molecular formula C14H17N3S2 B12913621 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- CAS No. 284681-95-4

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-

Cat. No.: B12913621
CAS No.: 284681-95-4
M. Wt: 291.4 g/mol
InChI Key: AGQUGFOFTNODQE-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- is a heterocyclic organic compound with the molecular formula C14H17N3S2. This compound features a pyrimidine ring substituted with butylthio and phenylthio groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Thioether Formation: The butylthio and phenylthio groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine core with butylthiol and phenylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Sodium hydride, potassium carbonate.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- involves:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Molecular Targets: Targets include kinases and other enzymes involved in cell signaling pathways.

    Pathways Involved: The inhibition of these enzymes can disrupt cell signaling pathways, leading to reduced cell proliferation and potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrimidinamine, 2-(methylthio)-6-(phenylthio)-
  • 4-Pyrimidinamine, 2-(ethylthio)-6-(phenylthio)-
  • 4-Pyrimidinamine, 2-(propylthio)-6-(phenylthio)-

Uniqueness

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butylthio group provides a distinct steric and electronic environment compared to shorter alkylthio groups, potentially leading to different interaction profiles with biological targets.

This detailed overview should provide a comprehensive understanding of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

284681-95-4

Molecular Formula

C14H17N3S2

Molecular Weight

291.4 g/mol

IUPAC Name

2-butylsulfanyl-6-phenylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C14H17N3S2/c1-2-3-9-18-14-16-12(15)10-13(17-14)19-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,15,16,17)

InChI Key

AGQUGFOFTNODQE-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=CC(=N1)SC2=CC=CC=C2)N

Origin of Product

United States

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